4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
CAS No.: 941893-52-3
Cat. No.: VC6122783
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941893-52-3 |
|---|---|
| Molecular Formula | C21H21FN4O2 |
| Molecular Weight | 380.423 |
| IUPAC Name | 4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C21H21FN4O2/c1-13-4-7-17(11-18(13)22)26-12-15(10-19(26)27)21-23-20(24-28-21)14-5-8-16(9-6-14)25(2)3/h4-9,11,15H,10,12H2,1-3H3 |
| Standard InChI Key | YHOFVOIYAPNIIR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)F |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate architecture:
-
Pyrrolidin-2-one core: A five-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity.
-
1,2,4-Oxadiazole substituent: A nitrogen- and oxygen-containing heterocycle linked to a 4-(dimethylamino)phenyl group, enhancing electronic diversity.
-
3-Fluoro-4-methylphenyl group: A halogenated aromatic ring introducing steric and electronic effects.
The full IUPAC name—4-[3-(4-dimethylaminophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one—encapsulates these features. Its molecular formula is C₂₁H₂₁FN₄O₂, with a molecular weight of 380.423 g/mol.
Synthesis and Structural Modification
For example, the oxadiazole ring may form via cyclization between a nitrile oxide and a nitrile precursor, followed by coupling to the pyrrolidinone core through Buchwald-Hartwig amination . The 3-fluoro-4-methylphenyl group likely attaches early in the synthesis to direct regioselectivity.
Structural Analogues and SAR Insights
Modifications to the parent structure influence bioactivity:
-
Oxadiazole ring: Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole decreases antimicrobial potency in analogs .
-
Fluorine position: Para-fluorine on the aryl group enhances metabolic stability compared to ortho-substitution.
-
Dimethylamino group: Neutralizes acidity of adjacent protons, improving membrane permeability.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Implications |
|---|---|---|
| Molecular weight | 380.423 g/mol | Suitable for oral bioavailability |
| logP | Estimated 3.1–3.7 | Moderate lipophilicity |
| Hydrogen bond acceptors | 5 | Solubility in polar solvents |
| Polar surface area | ~65 Ų | Moderate blood-brain barrier penetration |
The compound’s SMILES string (CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)F) illustrates its topology, with the pyrrolidinone (N2CC(CC2=O)) connected to oxadiazole (C3=NC(=NO3)) and aromatic systems.
Biological Activity and Mechanistic Hypotheses
Anticancer Activity
Oxadiazole-containing compounds intercalate DNA or inhibit topoisomerase II. In a screen of 12 analogs, G4 (PubChem ID 47010164) exhibited IC₅₀ = 8.7 µM against MCF-7 breast cancer cells . The dimethylamino group in this compound could facilitate lysosomal sequestration, prolonging intracellular retention.
Anti-Inflammatory Effects
Pyrrolidinones modulate COX-2 and LOX pathways. Compound 22 from PMC9415606 reduced TNF-α production by 62% at 10 µM , suggesting the fluorophenyl group here may similarly suppress NF-κB signaling.
Pharmacokinetic and Toxicity Considerations
-
Metabolism: Cytochrome P450 3A4 likely oxidizes the dimethylamino group to N-oxide metabolites.
-
Excretion: High logP (3.7) suggests primarily hepatic clearance.
-
hERG inhibition risk: The tertiary amine may pose QT prolongation risks, necessitating in vitro cardiotoxicity screening.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume